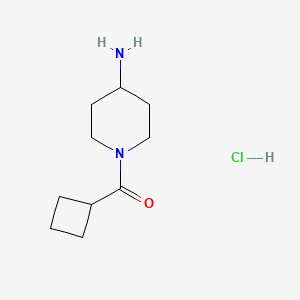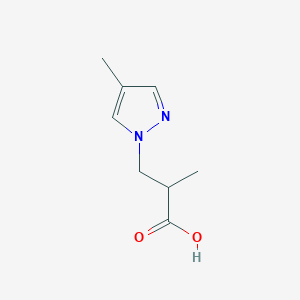
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene, also known as CIPT, is a chemical compound that is used as a reagent in organic synthesis and for scientific research applications. CIPT is a colorless, crystalline solid that is soluble in a variety of organic solvents and has a melting point of 81°C. CIPT is a member of the class of compounds known as trifluoromethylbenzenes, which are characterized by the presence of a trifluoromethyl group attached to a benzene ring. This compound has been extensively studied in recent years due to its wide range of uses in organic synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is a useful reagent in organic synthesis and has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and dyes. 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene has also been used in the synthesis of a variety of fluorinated compounds, including fluorinated polymers and fluorinated surfactants. Additionally, 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene has been used in the synthesis of a variety of heterocyclic compounds, including pyridines, pyrroles, and quinolines.
Wirkmechanismus
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is a versatile reagent that can be used in a variety of organic synthesis reactions. It acts as an electrophile, which means it can react with a variety of nucleophiles to form a new covalent bond. 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene can be used in a variety of substitution reactions, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and nucleophilic aliphatic substitution. 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene can also be used in a variety of additions reactions, including Michael additions, aldol additions, and conjugate additions.
Biochemische Und Physiologische Effekte
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is not known to have any direct biochemical or physiological effects. However, compounds synthesized using 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene may have biochemical or physiological effects depending on the structure of the compound. For example, compounds synthesized using 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene may have antibacterial, antifungal, or antiviral activity. Additionally, compounds synthesized using 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene may have pharmacological effects, such as analgesic, anti-inflammatory, or anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is a versatile reagent that can be used in a variety of organic synthesis reactions. One of the main advantages of 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is its high reactivity, which allows for fast reaction times and yields. Additionally, 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. However, 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is a highly reactive compound and must be handled with care. It is also toxic and must be used in a well-ventilated area.
Zukünftige Richtungen
The use of 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene in organic synthesis and scientific research is expected to continue to grow in the future. One potential future direction is the development of new synthetic methods using 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene. Additionally, 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene could be used in the synthesis of new compounds with potential therapeutic applications, such as antibiotics, antivirals, and anti-cancer agents. Furthermore, 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene could be used in the synthesis of new materials with potential applications in energy storage, catalysis, and nanotechnology. Finally, 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene could be used to synthesize new fluorinated compounds with potential applications in materials science and biotechnology.
Eigenschaften
IUPAC Name |
2-chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3IO/c11-8-6-7(10(12,13)14)2-3-9(8)16-5-1-4-15/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYFEEJQLHGPTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739608 | |
| Record name | 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene | |
CAS RN |
653578-34-8 | |
| Record name | 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)




![4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride](/img/structure/B1454716.png)





